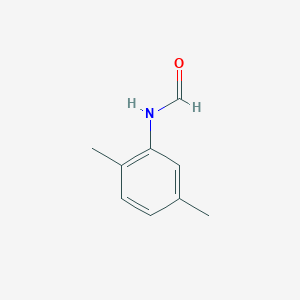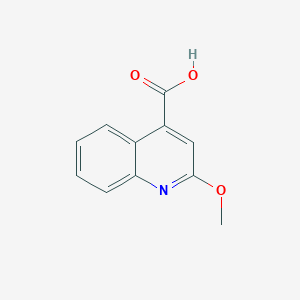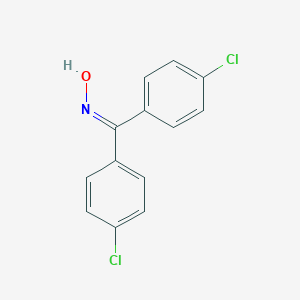
4,4'-Dichlorobenzophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dichlorobenzophenone oxime (DCPO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of applications in the laboratory. In
Applications De Recherche Scientifique
4,4'-Dichlorobenzophenone oxime has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most promising applications of 4,4'-Dichlorobenzophenone oxime is as a reagent for the detection of metal ions. 4,4'-Dichlorobenzophenone oxime has been shown to selectively bind to certain metal ions, such as copper and nickel, which makes it useful for the detection and quantification of these ions in biological samples.
Mécanisme D'action
The mechanism of action of 4,4'-Dichlorobenzophenone oxime is not fully understood, but it is believed to involve the formation of a complex between 4,4'-Dichlorobenzophenone oxime and metal ions. This complex may then interact with other molecules in the biological system, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
4,4'-Dichlorobenzophenone oxime has been shown to have a variety of biochemical and physiological effects in vitro. For example, 4,4'-Dichlorobenzophenone oxime has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4,4'-Dichlorobenzophenone oxime has also been shown to induce oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4'-Dichlorobenzophenone oxime in lab experiments is its selectivity for certain metal ions. This makes it useful for the detection and quantification of these ions in biological samples. However, 4,4'-Dichlorobenzophenone oxime also has some limitations. For example, it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4,4'-Dichlorobenzophenone oxime. One area of interest is the development of new methods for the detection and quantification of metal ions using 4,4'-Dichlorobenzophenone oxime. Another area of interest is the study of the biochemical and physiological effects of 4,4'-Dichlorobenzophenone oxime in vivo, which may provide insight into its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 4,4'-Dichlorobenzophenone oxime and its interactions with other molecules in the biological system.
Conclusion:
In conclusion, 4,4'-Dichlorobenzophenone oxime is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of 4,4'-Dichlorobenzophenone oxime is relatively simple, and the compound can be produced in large quantities with high purity. 4,4'-Dichlorobenzophenone oxime has been shown to have a variety of applications in the laboratory, including as a reagent for the detection of metal ions. While there are some limitations to the use of 4,4'-Dichlorobenzophenone oxime in lab experiments, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
4,4'-Dichlorobenzophenone oxime can be synthesized through a reaction between 4,4’-dichlorobenzophenone and hydroxylamine hydrochloride. This reaction produces 4,4'-Dichlorobenzophenone oxime as a white crystalline solid, which can be purified through recrystallization. The synthesis of 4,4'-Dichlorobenzophenone oxime is relatively simple, and the compound can be produced in large quantities with high purity.
Propriétés
Numéro CAS |
1714-50-7 |
|---|---|
Nom du produit |
4,4'-Dichlorobenzophenone oxime |
Formule moléculaire |
C13H9Cl2NO |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
N-[bis(4-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
Clé InChI |
NAXFZIAEWOZCSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
1714-50-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



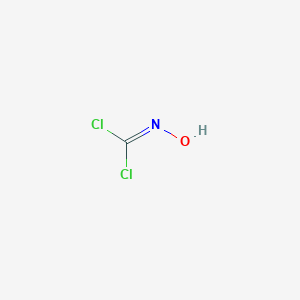
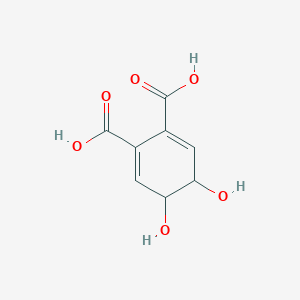
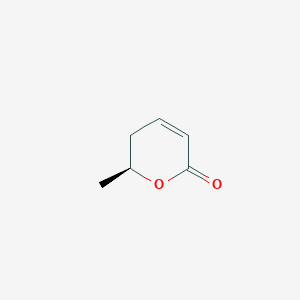
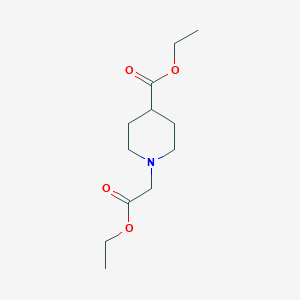
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
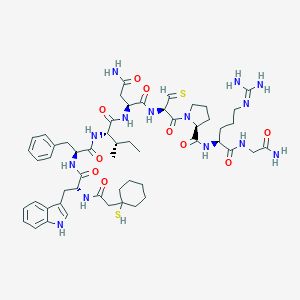

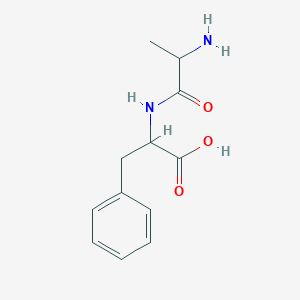
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)

